molecular formula C12H14N2 B12614452 (2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile CAS No. 873669-04-6

(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile

Cat. No.: B12614452
CAS No.: 873669-04-6
M. Wt: 186.25 g/mol
InChI Key: XNSMIWSHJTZDHP-YUSALJHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated azetidines, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4R)-1,4-Dimethyl-3-phenylazetidine-2-carbonitrile is unique due to its specific structural features, including the azetidine ring and the nitrile group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

873669-04-6

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S,3S,4R)-1,4-dimethyl-3-phenylazetidine-2-carbonitrile

InChI

InChI=1S/C12H14N2/c1-9-12(11(8-13)14(9)2)10-6-4-3-5-7-10/h3-7,9,11-12H,1-2H3/t9-,11-,12-/m1/s1

InChI Key

XNSMIWSHJTZDHP-YUSALJHKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](N1C)C#N)C2=CC=CC=C2

Canonical SMILES

CC1C(C(N1C)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.